Bis(2-methylpropyl) butylphosphonate

Catalog No.
S12541616
CAS No.
10092-77-0
M.F
C12H27O3P
M. Wt
250.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-methylpropyl) butylphosphonate

CAS Number

10092-77-0

Product Name

Bis(2-methylpropyl) butylphosphonate

IUPAC Name

1-[bis(2-methylpropoxy)phosphoryl]butane

Molecular Formula

C12H27O3P

Molecular Weight

250.31 g/mol

InChI

InChI=1S/C12H27O3P/c1-6-7-8-16(13,14-9-11(2)3)15-10-12(4)5/h11-12H,6-10H2,1-5H3

InChI Key

ZVXPPNMMWKQTDB-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(OCC(C)C)OCC(C)C

Bis(2-methylpropyl) butylphosphonate is an organophosphorus compound characterized by its dual alkyl substituents and a phosphonate functional group. This compound features a phosphorus atom bonded to two 2-methylpropyl groups and one butyl group, making it a tri-alkyl phosphonate. The structure can be represented as follows:

 CH3 C CH3 CH2OP O O C4H9  \text{ CH}_3\text{ C CH}_3\text{ CH}_2\text{O}\text{P O O C}_4\text{H}_{9}\text{ }\text{ }

This compound is of interest due to its potential applications in various fields, including agriculture, pharmaceuticals, and materials science.

Typical of phosphonates. These include:

  • Nucleophilic Substitution Reactions: The phosphorus atom's electrophilic nature allows it to undergo nucleophilic attack by alcohols or amines, resulting in the formation of new phosphonate esters.
  • Hydrolysis: Under aqueous conditions, bis(2-methylpropyl) butylphosphonate can hydrolyze to form corresponding phosphonic acid and alcohols.
  • Transesterification: This reaction involves the exchange of alkoxy groups between phosphonates and alcohols, which can be catalyzed by acids or bases.

Research indicates that bis(2-methylpropyl) butylphosphonate exhibits a range of biological activities. Compounds with similar structures have been reported to display anti-inflammatory, analgesic, and anticancer properties. Specifically, phosphonates are known for their roles in inhibiting enzymes and modulating biological pathways, which may include effects on cell proliferation and apoptosis.

The synthesis of bis(2-methylpropyl) butylphosphonate typically involves the following methods:

  • Direct Alkylation: This method uses phosphorus trichloride or phosphorus oxychloride as a starting material, which is then reacted with 2-methylpropanol and butanol under controlled conditions.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields while minimizing side reactions.
  • Kabachnik–Fields Reaction: This multicomponent reaction allows for the synthesis of phosphonates from amines, aldehydes, and phosphites under mild conditions.

Bis(2-methylpropyl) butylphosphonate has several applications across different industries:

  • Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
  • Pharmaceuticals: Its structural properties make it a candidate for drug development, particularly in creating inhibitors for various biological targets.
  • Materials Science: It may serve as a precursor for synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving bis(2-methylpropyl) butylphosphonate focus on its biochemical interactions with cellular targets. These studies often utilize techniques such as:

  • Enzyme Inhibition Assays: To determine the effectiveness of the compound in inhibiting specific enzymes associated with disease pathways.
  • Cell Viability Tests: Assessing the cytotoxic effects on various cancer cell lines to evaluate potential therapeutic applications.
  • Binding Studies: Investigating how well the compound binds to proteins or other biological macromolecules.

Several compounds share structural similarities with bis(2-methylpropyl) butylphosphonate. Below is a comparison highlighting their unique features:

Compound NameStructure DescriptionUnique Features
Diethyl phosphonateTwo ethyl groups attached to phosphorusCommonly used as a reagent in organic synthesis
Dimethyl methylphosphonateTwo methyl groups and one methyl esterKnown for its use in pesticide formulations
Triphenyl phosphineThree phenyl groups attached to phosphorusWidely used as a ligand in coordination chemistry
Bis(2-ethylhexyl) phosphonateTwo 2-ethylhexyl groups attached to phosphorusUtilized in plasticizers and lubricants

Each of these compounds exhibits distinct properties and applications, yet bis(2-methylpropyl) butylphosphonate stands out due to its specific alkyl substituents that may influence its biological activity and reactivity differently compared to others.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

250.16978172 g/mol

Monoisotopic Mass

250.16978172 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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